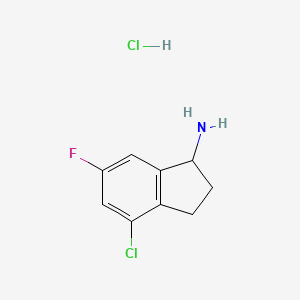

2-氯-3-甲基苄胺盐酸盐

描述

2-Chloro-3-methylbenzyl amine HCl is an organic compound with the molecular formula C7H10ClN2•HCl. It is a colorless, crystalline solid that is soluble in water and alcohols. 2-Chloro-3-methylbenzyl amine HCl is a primary amine, meaning it contains a nitrogen atom bonded to two hydrogen atoms. It is a versatile compound that is used in a variety of applications, from synthesis to drug development.

科学研究应用

Asymmetric Synthesis of Allylic Amines

- Summary of Application : This method permits the practical synthesis of valuable α-chiral allylic amines using benzophenone imine as an ammonia carrier. α-Chiral amines are of wide interest in organic synthesis due to their broad application in pharmaceutical research, catalysis, and natural product synthesis .

- Methods of Application : The method involves the rhodium-catalyzed highly regio- and enantioselective hydroamination of allenes. This method permits the practical synthesis of valuable α-chiral allylic amines using benzophenone imine as an ammonia carrier .

- Results or Outcomes : The method achieved exclusive branched selectivities and excellent enantioselectivities .

N-Alkylation of Functionalized Amines

- Summary of Application : The N-alkylation of pharmaceutically relevant amines with alcohols at ambient temperature was achieved by devising a mixed heterogeneous photocatalyst in situ prepared from Cu/TiO2 and Au/TiO2 .

- Methods of Application : The mixed photocatalytic system enabled the rapid N-alkylation of pharmaceutically relevant molecules, the selective mono- and di-alkylation of primary amines, and the non-symmetrical dialkylation of primary amines to hetero-substituted tertiary amines .

- Results or Outcomes : The method was effective in the synthesis of alverin and other complex organic molecules .

Electrophilic Substitution at Nitrogen

- Summary of Application : This process involves the reaction of amines with a variety of electrophiles. The electrophilic atom or site is colored red .

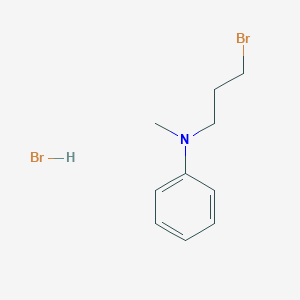

- Methods of Application : The method involves the reaction of a primary alkyl bromide with a large excess of ammonia, yielding the corresponding 1º-amine, presumably by an SN2 mechanism .

- Results or Outcomes : The reaction demonstrates the enhanced nucleophilicity of nitrogen relative to oxygen .

Hofmann Elimination

- Summary of Application : This is a method for the organic synthesis of alkenes from quaternary ammonium salts .

- Methods of Application : The method involves heating the quaternary ammonium salt with moist silver oxide or silver hydroxide .

- Results or Outcomes : The reaction results in the formation of alkenes .

Electrophilic Substitution at Nitrogen

- Summary of Application : This process involves the reaction of amines with a variety of electrophiles. The electrophilic atom or site is colored red .

- Methods of Application : The method involves the reaction of a primary alkyl bromide with a large excess of ammonia, yielding the corresponding 1º-amine, presumably by an SN2 mechanism .

- Results or Outcomes : The reaction demonstrates the enhanced nucleophilicity of nitrogen relative to oxygen .

Hofmann Elimination

- Summary of Application : This is a method for the organic synthesis of alkenes from quaternary ammonium salts .

- Methods of Application : The method involves heating the quaternary ammonium salt with moist silver oxide or silver hydroxide .

- Results or Outcomes : The reaction results in the formation of alkenes .

属性

IUPAC Name |

(2-chloro-3-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPDYTMQESZUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methylbenzyl amine HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)

![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)

![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)

![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)

![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)

![[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1435883.png)

![1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1435885.png)